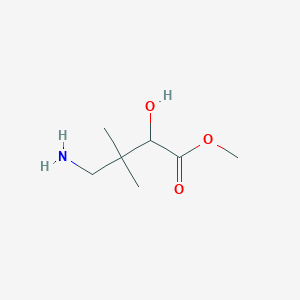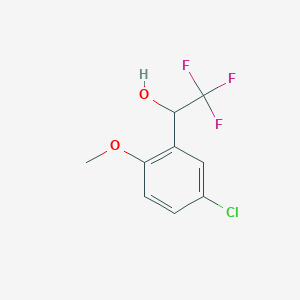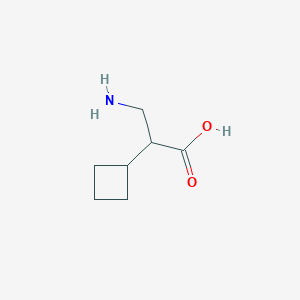
3-Amino-2-cyclobutylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cyclobutylpropanoic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of alanine, featuring a cyclobutyl group attached to the beta carbon of the amino acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors followed by amination. One common method includes the use of cyclobutylcarboxylic acid derivatives, which undergo amination reactions under controlled conditions to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyclobutylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols .
Scientific Research Applications
3-Amino-2-cyclobutylpropanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-3-cyclobutylpropanoic acid: A stereoisomer with similar structural features but different spatial arrangement.
Cyclobutylalanine: Another derivative of alanine with a cyclobutyl group, used in similar research contexts.
Uniqueness: 3-Amino-2-cyclobutylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-amino-2-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-4-6(7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
OBOXWJPGIYSPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


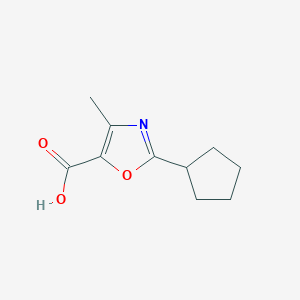
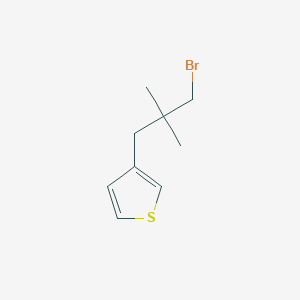
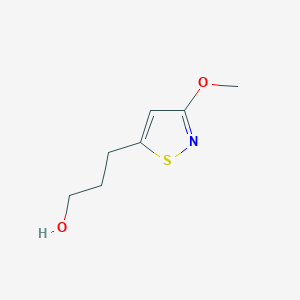

![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)
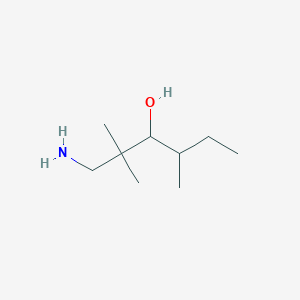
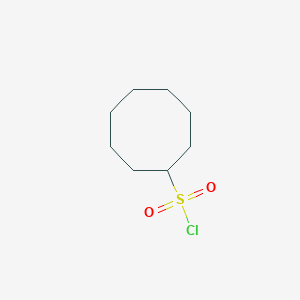
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)
